N-(2-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O4S/c19-14-9-12(21)4-5-15(14)22-16(25)10-24-18(26)7-6-17(23-24)29(27,28)13-3-1-2-11(20)8-13/h1-9H,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJOTZCOHINLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.79 g/mol. The compound features a chloro and fluorine substitution on the phenyl ring, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and differentiation.
Antitumor Activity
Recent studies have demonstrated the antitumor potential of related compounds in vitro and in vivo. For example, a study on similar HDAC inhibitors revealed potent activity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. The IC50 values for these compounds ranged from 0.5 to 10 µM, indicating significant inhibitory effects on tumor cell proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 1.30 | HDAC inhibition |
| Compound B | MCF7 | 5.00 | Apoptosis induction |
In Vivo Efficacy
In vivo studies using xenograft models have shown that these compounds can significantly reduce tumor growth. For instance, a related compound achieved a tumor growth inhibition (TGI) rate of approximately 48% compared to control treatments . This suggests that this compound may exhibit similar efficacy.
Case Studies
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Case Study 1: HDAC Inhibition
A study focused on the synthesis and evaluation of HDAC inhibitors highlighted that modifications to the phenyl ring enhanced selectivity towards class I HDACs. The presence of fluorine atoms was linked to increased potency against HDAC3, suggesting that this compound might also exhibit improved selectivity . -
Case Study 2: Anticancer Combinations
Another investigation explored the combination therapy potential of similar compounds with standard chemotherapeutics like Taxol and Camptothecin. Results indicated enhanced anticancer activity when used in combination, supporting the hypothesis that this compound could be developed as part of a combination therapy regimen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
